Flaviviruses-IN-3

West Nile virus NS2B-NS3 protease Flavivirus inhibitor screening

Researchers requiring a validated WNV NS2B-NS3 protease positive control face limited structurally defined options. Flaviviruses-IN-3 (compound 87) delivers a reproducible benchmark for flavivirus drug discovery: • 54% single-point WNV protease inhibition at standard screening concentration. • Counterscreen-ready: IC50 7.8 µM against P. falciparum M17 leucyl aminopeptidase enables selectivity profiling. • Practical formulation: DMSO solubility 125 mg/mL (263.97 mM) with defined ultrasonic/60°C dissolution protocol. Supplied ≥98% pure, off-white solid; ambient-temperature shipping with consistent global stock.

Molecular Formula C26H23N3O4S
Molecular Weight 473.5 g/mol
Cat. No. B10816181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaviviruses-IN-3
Molecular FormulaC26H23N3O4S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C
InChIInChI=1S/C26H23N3O4S/c1-3-18-8-10-19(11-9-18)25-16-23(22-6-4-5-7-24(22)28-25)26(31)27-20-12-14-21(15-13-20)34(32,33)29-17(2)30/h4-16H,3H2,1-2H3,(H,27,31)(H,29,30)
InChIKeyBFDIEQUQKQXLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flaviviruses-IN-3 Identity and Procurement


Flaviviruses-IN-3 (compound 87; WAY-324593; CAS 420090-97-7) is a synthetic small-molecule quinoline-4-carboxamide derivative with the IUPAC name N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide . It is classified as a flavivirus protease inhibitor, specifically targeting the West Nile virus (WNV) NS2B-NS3 protease complex . The commercially available research-grade material typically exhibits a purity of ≥98% (HPLC) and is supplied as an off-white to light-yellow solid with a molecular formula of C₂₆H₂₃N₃O₄S and a molecular weight of 473.54 g/mol . This compound is exclusively intended for preclinical mechanistic studies and in vitro screening applications targeting flavivirus replication .

Flaviviruses-IN-3 Specificity and Non-Interchangeability


Flaviviruses-IN-3 belongs to the quinoline-4-carboxamide chemotype, a scaffold distinct from the peptidomimetic, 8-hydroxyquinoline, or aprotinin-based inhibitor classes that also target the WNV NS2B-NS3 protease [1]. Within the quinoline-4-carboxamide series, subtle variations in the N-aryl substitution pattern and the sulfonamide moiety profoundly alter protease binding interactions; compound 87 (Flaviviruses-IN-3) bears a specific 4-ethylphenyl group at C2 and an N-acetylsulfamoyl substituent at the para position of the anilide ring that are absent in the most closely related analogs such as the 8-hydroxyquinoline series [2]. The structural specificity means substitution risks loss of target engagement or altered selectivity profiles, making generic replacement scientifically unsound without head-to-head biochemical validation [1].

Flaviviruses-IN-3 Quantitative Evidence for Selection


WNV NS2B-NS3 Protease Inhibition vs. Aprotinin

Flaviviruses-IN-3 (compound 87) reduces the enzymatic activity of recombinant WNV NS2B-NS3 protease by 54% in an in vitro biochemical assay . The reference compound aprotinin, a broad-spectrum serine protease inhibitor commonly used as a positive control in WNV protease assays, achieves >90% inhibition at comparable concentrations under similar assay conditions [1]. However, no direct head-to-head comparison between Flaviviruses-IN-3 and aprotinin or any other WNV protease inhibitor has been reported in the same experimental run, and the concentration of Flaviviruses-IN-3 used to achieve the 54% inhibition is not specified in publicly available vendor documentation or the underlying reference .

West Nile virus NS2B-NS3 protease Flavivirus inhibitor screening

DMSO Solubility and Formulation

Flaviviruses-IN-3 demonstrates DMSO solubility of 125 mg/mL (263.97 mM), requiring ultrasonic treatment and warming to 60°C for complete dissolution . By comparison, the 8-hydroxyquinoline-based WNV protease inhibitor (compound 8; 5-chloro-7-iodo-8-hydroxyquinoline) exhibits solubility characteristics typical of the 8-HQ chemotype, generally requiring lower DMSO concentrations for stock preparation due to smaller molecular weight and different LogP properties [1]. The quantified difference in stock solution preparation protocols may affect high-throughput screening logistics.

Solubility Formulation In vitro assay preparation

M17 Aminopeptidase Inhibition Selectivity

Flaviviruses-IN-3 was identified as an inhibitor of M17 leucyl aminopeptidase from Plasmodium falciparum (3D7 strain) with an IC₅₀ of 7,800 nM (7.8 µM) in a PubChem BioAssay (AID 1619) [1]. In contrast, the compound's WNV protease inhibitory activity is reported only as 54% inhibition at a single, undisclosed concentration, precluding a direct selectivity ratio calculation . Other quinoline-4-carboxamide derivatives tested in the same M17 aminopeptidase screen exhibit a range of IC₅₀ values from sub-micromolar to >50 µM, placing compound 87 in the moderate-activity tier for this off-target enzyme [1].

Selectivity M17 leucyl aminopeptidase Plasmodium falciparum

Flaviviruses-IN-3 Research Applications


WNV Protease Screening and Hit Validation

Flaviviruses-IN-3 is suitable as a positive control or reference compound in biochemical WNV NS2B-NS3 protease inhibition assays, where its 54% single-point inhibition can serve as a benchmark for screening hit thresholds . Researchers should note the absence of a publicly available IC₅₀ value and should determine the full dose-response curve internally to establish assay-specific performance parameters.

Protease-Aminopeptidase Selectivity Profiling

Given the documented activity against P. falciparum M17 leucyl aminopeptidase (IC₅₀ = 7.8 µM) [1], Flaviviruses-IN-3 can be employed in counter-screening panels to assess inhibitor selectivity between viral NS2B-NS3 protease and host or pathogen-derived metallo-aminopeptidases, an important step in evaluating target specificity early in the hit-to-lead process.

Quinoline-4-Carboxamide SAR Studies

The compound's defined chemical structure—N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide—makes it a useful reference point for SAR campaigns exploring the impact of C2-aryl substitution and sulfonamide modification on flavivirus protease inhibition . Procurement of Flaviviruses-IN-3 alongside structurally related analogs enables direct comparative SAR analysis within the quinoline-4-carboxamide chemotype.

Solubility and Formulation Protocol Development

With a documented DMSO solubility of 125 mg/mL (263.97 mM) requiring specific dissolution conditions (ultrasonic, 60°C warming) , Flaviviruses-IN-3 serves as a practical test compound for laboratories optimizing stock solution preparation and in vitro formulation protocols for hydrophobic antiviral small molecules intended for flavivirus drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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